REACTION_CXSMILES
|
[Si:1]([O:18][CH:19]1[CH2:24][CH2:23][CH:22]([C:25]([NH2:27])=O)[CH2:21][CH2:20]1)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CS(C)=O.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C>C(Cl)Cl>[Si:1]([O:18][CH:19]1[CH2:20][CH2:21][CH:22]([C:25]#[N:27])[CH2:23][CH2:24]1)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
4-((tert-butyl(diphenyl)silyl)oxy)cyclohexanecarboxamide
|
Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CCC(CC1)C(=O)N
|
Name
|
|
Quantity
|
2.39 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring the reaction mixture at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by a silica gel column chromatography (eluent: hexane to hexane/ethyl acetate=4/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CCC(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |